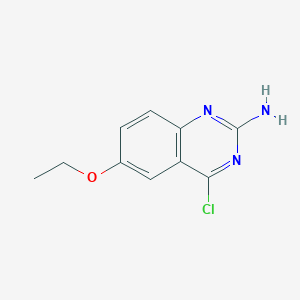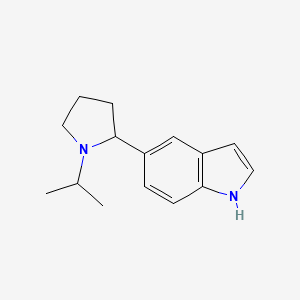
(4-Chlorophenyl)triethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)triethylsilane is an organosilicon compound with the molecular formula C12H19ClSi It is characterized by the presence of a 4-chlorophenyl group attached to a triethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)triethylsilane typically involves the reaction of 4-chlorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-Chlorophenylmagnesium bromide+Triethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chlorophenyl)triethylsilane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrosilylation: The Si-H bond in the triethylsilane moiety can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Hydrosilylation: Transition metal catalysts like rhodium or platinum complexes are typically used.
Major Products:
Reduction: The major products are the corresponding hydrocarbons.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyltriethylsilanes.
Hydrosilylation: The products are organosilicon compounds with Si-C bonds formed at the site of the former double or triple bond.
Applications De Recherche Scientifique
(4-Chlorophenyl)triethylsilane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)triethylsilane in chemical reactions involves the activation of the Si-H bond or the aromatic ring. In hydrosilylation reactions, the Si-H bond is activated by a transition metal catalyst, facilitating the addition of the silicon atom to the unsaturated carbon-carbon bond. In substitution reactions, the chlorine atom in the 4-chlorophenyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Comparaison Avec Des Composés Similaires
Triethylsilane: Similar in structure but lacks the 4-chlorophenyl group.
(4-Bromophenyl)triethylsilane: Contains a bromine atom instead of chlorine.
(4-Methylphenyl)triethylsilane: Contains a methyl group instead of chlorine.
Uniqueness: (4-Chlorophenyl)triethylsilane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H19ClSi |
|---|---|
Poids moléculaire |
226.82 g/mol |
Nom IUPAC |
(4-chlorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 |
Clé InChI |
BWEKZNCGZGUUSW-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


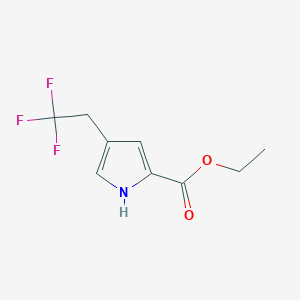


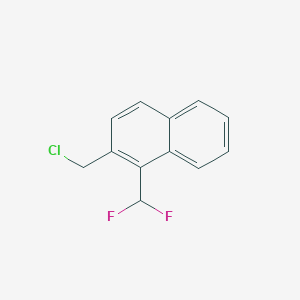
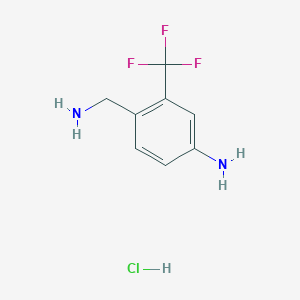
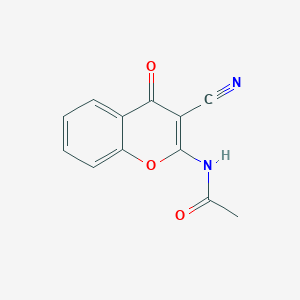

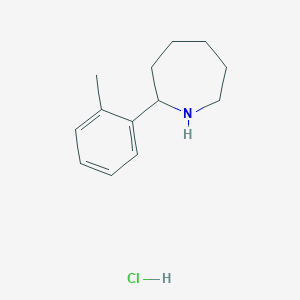

![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
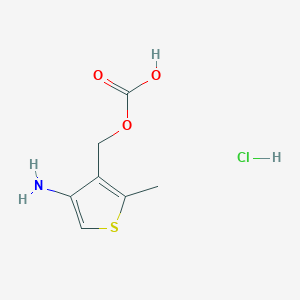
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
